molecular formula C18H21ClN4O2S B415926 7-(2-chlorobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 313470-33-6

7-(2-chlorobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B415926
CAS No.: 313470-33-6
M. Wt: 392.9g/mol
InChI Key: FONITDQXPDSLEG-UHFFFAOYSA-N
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Description

7-(2-Chlorobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound featuring a purine-2,6-dione core with three key substitutions:

  • Position 7: A 2-chlorobenzyl group (C₇H₆Cl), providing steric bulk and electron-withdrawing effects due to the ortho-chloro substituent.
  • Position 3: A methyl group (CH₃), stabilizing the tautomeric form of the purine ring.

This compound’s structure aligns with derivatives designed for modulating ion channels (e.g., TRPC5) or enzyme targets, as seen in analogous purine-2,6-diones .

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c1-11(2)8-9-26-18-20-15-14(16(24)21-17(25)22(15)3)23(18)10-12-6-4-5-7-13(12)19/h4-7,11H,8-10H2,1-3H3,(H,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONITDQXPDSLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-chlorobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity studies, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of the compound includes a purine core with specific substituents that may influence its biological activity. The presence of a chlorobenzyl group and an isopentylsulfanyl moiety are significant as they can enhance lipophilicity and receptor interactions.

Pharmacological Effects

Research indicates that derivatives of purine compounds exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that purine derivatives can inhibit bacterial growth and possess antifungal properties.
  • Antitumor Activity : Certain purine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including interference with nucleic acid synthesis.
  • CNS Activity : Compounds similar to this purine derivative may exhibit psychoactive effects, potentially acting as stimulants or anxiolytics.

Case Studies

  • Acute Toxicity Studies : A study conducted on various 3,7-dihydro-1H-purine derivatives indicated that the LD50 values ranged from 536 to 1403 mg/kg in white rats. The compound was classified as low-toxic (Class IV) based on its LD50 value, suggesting it may be safe for further pharmacological exploration .
  • Structure-Activity Relationship (SAR) : The incorporation of different substituents at the 8-position has been shown to significantly affect the toxicity and efficacy of these compounds. For instance, the addition of aromatic groups generally increases toxicity levels .

Table 1: Acute Toxicity Data for Purine Derivatives

Compound NumberLD50 (mg/kg)Toxicity Class
1953IV
2536IV
3752IV
.........
201035IV

This table summarizes findings from acute toxicity studies that highlight the safety profile of various derivatives, including those structurally related to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the purine-2,6-dione scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituents (Position) Key Differences vs. Target Compound Biological Activity/Properties References
7-(2-Chlorobenzyl)-8-(isobutylsulfanyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 7: 2-Chlorobenzyl; 8: Isobutylsulfanyl; 1,3: Methyl Shorter 8-substituent (C₄ vs. C₅) and 1-methyl group Higher lipophilicity (logP ~4.1); synthetic intermediate
8-[(2-Chlorobenzyl)sulfanyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione 7: Ethyl; 8: 2-Chlorobenzylsulfanyl Substituents swapped at 7 and 8; smaller 7-group Altered steric profile; unknown bioactivity
7-Benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione 7: Benzyl; 8: Chloro-hydroxypropylsulfanyl Lack of 2-chloro on benzyl; polar 8-substituent Potential solubility enhancement
HC608 (7-(4-Chlorobenzyl)-8-(3-trifluoromethoxy-phenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione) 7: 4-Chlorobenzyl; 8: Phenoxy Para-chloro vs. ortho-chloro; aromatic 8-substituent TRPC5 inhibition (IC₅₀ = 6.2 nM)
8-Decylsulfanyl-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione 7: Isopentyl; 8: Decylsulfanyl Substituents swapped; long 8-chain (C₁₀) Extreme lipophilicity (logP >6)

Key Trends

Substituent Length and Lipophilicity :

  • Longer 8-sulfanyl chains (e.g., decyl in ) increase logP, enhancing membrane permeability but reducing aqueous solubility. The target’s isopentyl group balances these properties.
  • Isobutyl vs. isopentyl at position 8 alters binding pocket interactions in ion channels .

Biological Activity: HC608’s TRPC5 inhibition highlights the importance of 7-aryl and 8-heteroatom substituents. The target’s isopentylsulfanyl may mimic HC608’s phenoxy group in hydrophobic interactions . Compounds with polar 8-substituents (e.g., hydroxypropylsulfanyl in ) show improved solubility but reduced CNS penetration.

Research Findings and Data

Physicochemical Properties

Property Target Compound 7-(2-Cl-Bz)-8-(iBuS) HC608
Molecular Weight ~392.9 g/mol 392.9 g/mol 487.9 g/mol
Calculated logP (XLogP3) ~4.5 4.1 3.8
Hydrogen Bond Acceptors 4 4 6
Rotatable Bonds 7 6 9

Preparation Methods

N7 Alkylation with 2-Chlorobenzyl Groups

The N7 position is selectively alkylated using 2-chlorobenzyl bromide under basic conditions. A mixture of 3-methylxanthine (1.0 equiv), 2-chlorobenzyl bromide (1.2 equiv), and potassium carbonate (2.0 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours yields 7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. The reaction proceeds via an SN2 mechanism, with regioselectivity driven by the greater nucleophilicity of the N7 nitrogen compared to N9 in polar aprotic solvents.

Key Parameters:

  • Solvent: DMF or acetonitrile

  • Temperature: 70–90°C

  • Yield: 68–72%

N8 Thiolation with Isopentylsulfanyl Moieties

Introducing the isopentylsulfanyl group at N8 requires careful optimization to avoid over-substitution. Two primary methods dominate:

Direct Thiol Displacement

8-Bromo-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione reacts with isopentyl mercaptan (3.0 equiv) in the presence of triethylamine (TEA) as a base. The reaction is conducted in tetrahydrofuran (THF) at 50°C for 6 hours, achieving 58–63% yield.

Michael Addition-Mediated Thiolation

An alternative approach employs a Michael acceptor strategy. 7-(2-Chlorobenzyl)-3-methyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione undergoes thiol-ene click chemistry with isopentyl mercaptan under UV light (365 nm) in dichloromethane (DCM), yielding 85–90% product. This method offers superior regioselectivity but requires pre-functionalization of the purine core with a vinyl group.

Comparative Analysis of Thiolation Methods

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